6-Ethoxy-7-methyl[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Ethoxy-7-methyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-7-methyl[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-ethoxy-3-methylpyridazine-4-carboxylic acid hydrazide with an appropriate reagent to form the triazole ring. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are cost-effective and yield high purity products. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-7-methyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Ethoxy-7-methyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl[1,2,4]triazolo[4,3-b]pyridazine
- 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-b]pyridazine
- 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-Ethoxy-7-methyl[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific ethoxy and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
CAS No. |
61262-25-7 |
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Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-ethoxy-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C8H10N4O/c1-3-13-8-6(2)4-7-10-9-5-12(7)11-8/h4-5H,3H2,1-2H3 |
InChI Key |
YJYDHCFTQMGCJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN2C=NN=C2C=C1C |
Origin of Product |
United States |
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